[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
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Description
[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is a useful research compound. Its molecular formula is C21H13F5N2O5 and its molecular weight is 468.336. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a crucial role in the modulation of food intake and mood . In rodents, the actions of MCH are mediated via the MCHR1 receptor .
Mode of Action
The compound acts as an antagonist at the MCHR1 receptor . Antagonists are substances that block or suppress the action of the receptor they bind to. In this case, the compound would prevent MCH from binding to the MCHR1 receptor, thereby inhibiting its effects.
Biochemical Pathways
The compound’s interaction with the MCHR1 receptor affects the MCH signaling pathway . This pathway is involved in various physiological processes, including food intake and mood regulation . By blocking MCHR1, the compound can potentially alter these processes.
Pharmacokinetics
The compound is described as havingexcellent potency in biochemical and cellular assays, advantageous exposures and half-life both in animal models and in humans . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would impact its bioavailability.
Result of Action
The compound demonstrates in vivo efficacy in mouse models of cancer progression and inflammation . This suggests that the compound’s action at the MCHR1 receptor could have potential therapeutic effects in these conditions.
Properties
IUPAC Name |
[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F5N2O5/c22-14-5-7-18(16(23)10-14)33-19-6-4-12(8-17(19)28(30)31)11-32-20(29)27-15-3-1-2-13(9-15)21(24,25)26/h1-10H,11H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHAOIZKZGXJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC2=CC(=C(C=C2)OC3=C(C=C(C=C3)F)F)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F5N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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